molecular formula C8H10F3N3O2 B2676081 Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate CAS No. 1873253-45-2

Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate

Cat. No. B2676081
CAS RN: 1873253-45-2
M. Wt: 237.182
InChI Key: UNMQWXGIGNEQOC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms . The trifluoroethyl group attached to the pyrazole ring could potentially impart unique properties to the compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “1-Methyl-2,2,2-trifluoroethyl benzoate” and “Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate” are synthesized through various chemical reactions . For instance, the Boc and PMB groups were deprotected, and the free amine was transformed into a related compound by reducing amination .


Molecular Structure Analysis

The molecular structure of similar compounds like “2,2,2-Trifluoroethyl methyl ether” has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “2,2,2-Trifluoroethyl methyl ether” have been critically evaluated. These include properties like normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, heat capacity at constant pressure, enthalpy, viscosity, and thermal conductivity .

Safety and Hazards

While specific safety data for this compound was not found, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2/c1-16-7(15)4-12-6-2-3-14(13-6)5-8(9,10)11/h2-3H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMQWXGIGNEQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NN(C=C1)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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